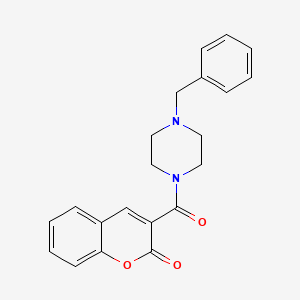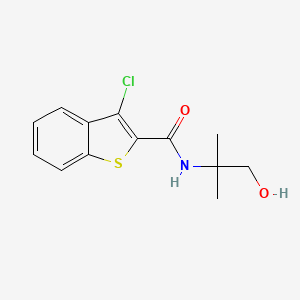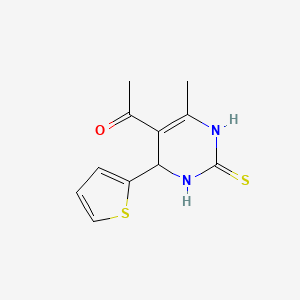![molecular formula C18H14O4S B5555246 5-[(2-萘磺酰)甲基]-1,3-苯并二氧杂环](/img/structure/B5555246.png)
5-[(2-萘磺酰)甲基]-1,3-苯并二氧杂环
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(Naphthalene-2-sulfonyl)methyl]-2H-1,3-benzodioxole is an organic compound that features a benzodioxole ring fused with a naphthalene sulfonyl group
科学研究应用
5-[(Naphthalene-2-sulfonyl)methyl]-2H-1,3-benzodioxole has several applications in scientific research:
作用机制
Target of Action
Similar compounds have been reported to inhibit cyclooxygenase-1 (cox-1) and cyclooxygenase-2 (cox-2) enzymes . These enzymes play a crucial role in the inflammatory process by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
Based on the similarity to other compounds, it can be hypothesized that it may interact with its targets (like cox-1 and cox-2) and inhibit their activity, thereby reducing the production of prostaglandins and mitigating inflammation .
Biochemical Pathways
If the compound does indeed inhibit cox-1 and cox-2, it would affect the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory prostaglandins .
Result of Action
If it acts as a cox inhibitor, it could potentially reduce inflammation by decreasing the production of prostaglandins .
生化分析
Biochemical Properties
5-[(naphthalene-2-sulfonyl)methyl]-2H-1,3-benzodioxole plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in electrophilic aromatic substitution reactions, such as those catalyzing the formation of benzylic halides . The nature of these interactions often involves the formation of resonance-stabilized carbocations, which are crucial intermediates in many biochemical pathways . Additionally, this compound may interact with proteins that facilitate nucleophilic substitution reactions, further influencing its biochemical activity .
Cellular Effects
The effects of 5-[(naphthalene-2-sulfonyl)methyl]-2H-1,3-benzodioxole on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by modulating the activity of key signaling molecules. For instance, it may affect the phosphorylation status of proteins involved in signal transduction, thereby altering gene expression and cellular metabolism . Furthermore, 5-[(naphthalene-2-sulfonyl)methyl]-2H-1,3-benzodioxole has been shown to impact cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, 5-[(naphthalene-2-sulfonyl)methyl]-2H-1,3-benzodioxole exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it may inhibit enzymes involved in the synthesis of aromatic compounds by forming stable complexes with the enzyme active sites . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[(naphthalene-2-sulfonyl)methyl]-2H-1,3-benzodioxole can change over time. The stability of this compound is influenced by various factors, including temperature and pH. It has been observed that the compound can degrade over time, leading to a decrease in its biochemical activity . Long-term studies have shown that prolonged exposure to 5-[(naphthalene-2-sulfonyl)methyl]-2H-1,3-benzodioxole can result in sustained changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 5-[(naphthalene-2-sulfonyl)methyl]-2H-1,3-benzodioxole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell survival . At high doses, it can become toxic, leading to adverse effects such as oxidative stress and cell death . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
5-[(naphthalene-2-sulfonyl)methyl]-2H-1,3-benzodioxole is involved in several metabolic pathways. It interacts with enzymes such as UDP-N-acetylglucosamine 1-carboxyvinyltransferase, which plays a role in the synthesis of peptidoglycan . This interaction can affect the overall metabolic flux and alter the levels of key metabolites . Additionally, the compound may influence the degradation of aromatic compounds through pathways involving ring cleavage and subsequent oxidation .
Transport and Distribution
Within cells and tissues, 5-[(naphthalene-2-sulfonyl)methyl]-2H-1,3-benzodioxole is transported and distributed by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of the compound within tissues can vary, with higher concentrations observed in metabolically active regions .
Subcellular Localization
The subcellular localization of 5-[(naphthalene-2-sulfonyl)methyl]-2H-1,3-benzodioxole is critical for its activity and function. This compound is often found in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it may be targeted to specific organelles, such as the mitochondria, through post-translational modifications that direct its localization . The presence of the compound in these subcellular compartments can influence its biochemical activity and overall cellular effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(naphthalene-2-sulfonyl)methyl]-2H-1,3-benzodioxole typically involves the sulfonylation of a benzodioxole derivative with a naphthalene sulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
5-[(Naphthalene-2-sulfonyl)methyl]-2H-1,3-benzodioxole can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction:
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for sulfonation, nitric acid for nitration, and various nucleophiles for substitution reactions. Reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and may require elevated temperatures or the presence of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield nitro derivatives, while nucleophilic substitution could produce a variety of sulfonamide or sulfone derivatives .
相似化合物的比较
Similar Compounds
Dansyl Chloride: A similar compound used in biochemical assays for labeling amino acids and peptides.
Naphthalene Sulfonates: A class of compounds with similar sulfonyl groups but different aromatic backbones.
Uniqueness
5-[(Naphthalene-2-sulfonyl)methyl]-2H-1,3-benzodioxole is unique due to its combination of a benzodioxole ring and a naphthalene sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable tool in various research applications, particularly in the study of enzyme inhibition and protein interactions .
属性
IUPAC Name |
5-(naphthalen-2-ylsulfonylmethyl)-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4S/c19-23(20,11-13-5-8-17-18(9-13)22-12-21-17)16-7-6-14-3-1-2-4-15(14)10-16/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNBKOPGOOCFKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(6-methyl-3-pyridazinyl)oxy]-N-(1-phenylethyl)benzamide](/img/structure/B5555186.png)
![(3S*,4R*)-1-[(cis-4-aminocyclohexyl)methyl]-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5555189.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5555193.png)

![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5555215.png)

![1-{4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}-1-METHYLUREA](/img/structure/B5555222.png)
![3-[(4-butoxy-3-methoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5555230.png)
![1-[(3-isopropyl-5-isoxazolyl)carbonyl]azocane](/img/structure/B5555238.png)
![4-methoxy-6-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5555244.png)
![(2E)-3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B5555252.png)
![2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5555255.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555269.png)
